molecular formula C21H16BrN3O B5878229 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B5878229
M. Wt: 406.3 g/mol
InChI Key: HSKGEZNOUJCIIX-UHFFFAOYSA-N
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Description

4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 442554-09-8) is a heterocyclic compound with the molecular formula C₂₁H₁₆BrN₃O and a molecular weight of 406.28 g/mol . Its structure comprises an imidazo[1,2-a]pyridine core substituted with a 7-methyl group, a 2-phenyl ring, and a 4-bromobenzamide moiety at the 3-position. This compound is of interest in medicinal chemistry due to the imidazopyridine scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O/c1-14-11-12-25-18(13-14)23-19(15-5-3-2-4-6-15)20(25)24-21(26)16-7-9-17(22)10-8-16/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKGEZNOUJCIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods under microwave irradiation, which offer high yields and environmentally benign processes . Another method involves the use of toluene as a solvent with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which have significant biological activities .

Scientific Research Applications

4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in cell proliferation and apoptosis. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparisons

Core Modifications
  • Compound A: (E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol Molecular Formula: C₂₁H₁₇N₃O Key Differences: Replaces the 4-bromobenzamide group with an (iminomethyl)phenol substituent. Crystal Data: Monoclinic (P2₁/n), with dihedral angles of 64.97° (phenyl ring) and 18.52° (phenol group) relative to the imidazopyridine core .
  • Compound B: N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)Benzamide Molecular Formula: C₂₀H₁₄BrFN₃O Key Differences: Features an 8-bromoimidazopyridine core and a 4-fluorophenyl substituent.
Substituent Effects
  • Bromine vs. Methoxy/Cyano Groups: Bromine (parent compound) enhances van der Waals interactions and may act as a halogen bond donor. Methoxy or cyano groups (e.g., 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide, CAS: 116477-61-3) increase polarity, affecting solubility and target binding .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The parent compound’s bromine and benzamide groups likely confer higher logP compared to phenol-substituted analogs (e.g., Compound A) .
  • Bioactivity :
    • Schiff base derivatives (e.g., Compound A) exhibit antimicrobial and anticancer properties due to hydrogen-bonding capabilities .
    • Fluorinated analogs (e.g., 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide, CAS: 923113-15-9) may target kinase enzymes more selectively .

Data Tables

Table 1: Structural and Crystallographic Comparison

Parameter Parent Compound (E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol
Molecular Weight 406.28 g/mol 327.38 g/mol
Crystal System Not reported Monoclinic (P2₁/n)
Dihedral Angles N/A 64.97° (phenyl), 18.52° (phenol)
Hydrogen Bonding Halogen bonding (Br) O–H⋯N and C–H⋯π interactions

Biological Activity

4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H18BrN3O
  • Molecular Weight : 396.28 g/mol
  • Structural Features : The compound features a bromine atom, an imidazo[1,2-a]pyridine core, and a benzamide moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as protein kinases. This interaction can modulate various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on several cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The compound showed an IC50 value of approximately 1.85 µM against NSCLC cells with FGFR1 amplification .
Cell LineIC50 (µM)Mechanism of Action
NCI-H5201.36 ± 0.27Inhibition of FGFR1 phosphorylation
NCI-H15811.25 ± 0.23Cell cycle arrest at G2 phase
NCI-H2262.31 ± 0.41Induction of apoptosis
NCI-H4602.14 ± 0.36Modulation of ERK pathway
NCI-H17031.85 ± 0.32Targeting PLCγ1

Apoptotic Effects

The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and caspase activation. This was confirmed through flow cytometry assays that measured annexin V binding and propidium iodide staining.

Molecular Docking Studies

Molecular docking simulations indicated that the compound forms multiple hydrogen bonds with FGFR1, suggesting a strong binding affinity that may inhibit its kinase activity . This structural interaction is critical for the observed biological effects.

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of derivatives related to this compound, demonstrating its efficacy as a novel fibroblast growth factor receptor (FGFR) inhibitor. The research underscored the importance of structural modifications in enhancing biological activity and selectivity against cancer cell lines.

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